3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound notable for its unique structure, which includes an ethyl-substituted phenyl ring, a pyrrolidine ring, and a propenone moiety. This compound is classified as a chalcone derivative, which is a type of flavonoid. The presence of the pyrrolidine moiety suggests potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
The synthesis of 3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves two main steps:
Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions.
The molecular formula of 3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is C15H19NO, with a molecular weight of 229.32 g/mol. The compound's structural features can be summarized as follows:
| Property | Data |
|---|---|
| Molecular Formula | C15H19NO |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | (E)-3-(4-ethylphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
| InChI | InChI=1S/C15H19NO/c1-2-13... |
| InChI Key | XJXGZGGEDOXYCR-MDZDMXLPSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 |
| Canonical SMILES | CCC1=CC=C(C=C1)C=CC(=O)N2CCCC2 |
These structural details highlight the compound's complexity and potential for diverse chemical interactions.
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can participate in various chemical reactions:
The mechanism of action of 3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes, receptors, or other proteins, impacting various biochemical pathways:
The physical and chemical properties of 3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one are essential for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
These properties indicate that the compound is likely to be stable under typical conditions but may require specific handling procedures depending on its use.
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:
This compound's versatility underscores its importance across multiple scientific disciplines.
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3